Sethoxydim 5-OH-MS02

Vue d'ensemble

Description

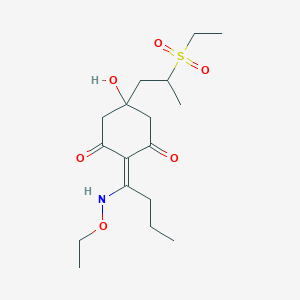

Sethoxydim 5-OH-MS02 is a useful research compound. Its molecular formula is C17H29NO6S and its molecular weight is 375.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Sethoxydim 5-OH-MS02, a metabolite of the herbicide sethoxydim, is primarily studied for its biological activity related to herbicidal effects, toxicity, and environmental impact. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

- Chemical Formula : C17H29NO6S

- Molecular Weight : 375.48 g/mol

- CAS Number : 106613-06-3

- Appearance : White crystalline powder

- Solubility : Highly soluble in water (4,000 ppm)

Sethoxydim functions as a lipid synthesis inhibitor by targeting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to:

- Disruption of cell membrane integrity.

- Stunted growth in shoot and rhizome meristems.

- Ultimately, necrosis and death of the plant.

This mechanism is selective; broadleaf plants are generally resistant due to differences in their ACCase binding sites .

Herbicidal Effects

Sethoxydim is effective against both annual and perennial grasses while sparing most broadleaf species. Its application leads to significant reductions in grass populations in agricultural settings. The herbicide is often used post-emergence due to its rapid degradation in the environment .

Toxicity Studies

Toxicological assessments indicate that this compound has low toxicity to non-target organisms, including birds and mammals. The LD50 values for various species are as follows:

| Species | LD50 (mg/kg) |

|---|---|

| Rats | 2,600 - 3,100 |

| Bobwhite Quail | >5,620 |

| Mallard Duck | >2,510 |

| Bluegill Sunfish | 100 |

| Rainbow Trout | 32 |

| Daphnia | 1.5 |

Chronic exposure studies have shown negligible effects on soil microbial populations at concentrations below 50 ppm, while higher concentrations can stimulate certain bacterial populations but have minimal impact on fungi .

Environmental Impact

Sethoxydim is characterized by its rapid degradation through microbial metabolism and photolysis. Its average half-life in soil ranges from four to five days but can vary significantly based on environmental conditions. Due to its water solubility and low adsorption potential, it may leach into water bodies but is also rapidly degraded by sunlight .

Case Studies

-

Soil Microbial Response :

A study by Roslycky (1986) indicated that at concentrations below 50 ppm, sethoxydim had negligible effects on microbial populations in soil. At higher concentrations (1000 ppm), there was a noted stimulation of soil actinomycetes and bacteria while fungal populations remained largely unchanged. -

Aquatic Toxicity Assessment :

Research conducted by the US EPA highlighted that Sethoxydim poses moderate toxicity risks to aquatic life. The LC50 values for sensitive species suggest careful management practices are necessary when applying this herbicide near water sources .

Applications De Recherche Scientifique

Pesticide Residue Analysis

Sethoxydim 5-OH-MS02 is extensively used in pesticide residue analysis to monitor the presence of herbicides in agricultural products and the environment. This application is essential for ensuring food safety and compliance with regulatory standards.

- Methodology : High-Performance Liquid Chromatography (HPLC) is commonly employed to quantify residues of Sethoxydim and its metabolites in soil, water, and plant tissues .

Toxicological Studies

Toxicological assessments of this compound have been conducted to evaluate its effects on human health and ecological systems. Key studies include:

- Acute and Chronic Toxicity : Research has indicated that exposure levels can lead to varying degrees of toxicity in different organisms. For instance, acute oral toxicity studies on rats have provided insights into dose-response relationships and potential health risks associated with exposure to this metabolite .

- Ecological Risk Assessment : The USDA Forest Service has utilized Sethoxydim in vegetation management programs while assessing its ecological effects. This includes evaluating potential risks to non-target species and the environment through comprehensive risk assessments that consider exposure pathways and toxicity levels .

Environmental Monitoring

This compound plays a vital role in environmental monitoring efforts aimed at understanding the fate of herbicides in ecosystems. It assists researchers in:

- Modeling Contaminant Transport : Studies have modeled the concentration of Sethoxydim metabolites in aquatic systems based on application rates and environmental conditions .

- Impact on Biodiversity : Research has focused on how residual levels of Sethoxydim affect biodiversity within treated areas, particularly concerning aquatic organisms and terrestrial wildlife .

Case Studies

Several case studies illustrate the applications of this compound:

Propriétés

IUPAC Name |

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO6S/c1-5-8-13(18-24-6-2)16-14(19)10-17(21,11-15(16)20)9-12(4)25(22,23)7-3/h12,19,21H,5-11H2,1-4H3/b18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRYAKWUDQESGJ-QGOAFFKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N\OCC)/C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106613-06-3 | |

| Record name | 5-Hydroxy sethoxydim sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106613063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY SETHOXYDIM SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J234Q84QI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.